2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-
Description
The compound "2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-" is a pyrimidinedione derivative, which is a class of compounds known for their biological activities, including antiviral properties against HIV-1 and HIV-2 as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . These compounds have been studied extensively due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidinedione derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation reaction involving an aldehyde, a beta-keto ester, and urea or thiourea . The synthesis can be catalyzed by various catalysts, including SiCl4 and silica-supported Bismuth(III) triflate, which are reported to yield the products in good yields and with eco-friendly methodology . The structural characterization of these compounds is typically confirmed by spectral methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives can be elucidated using X-ray crystallography, which provides detailed information about the conformation and intermolecular interactions within the crystal lattice . For example, the crystal structure of a related dihydropyrimidine derivative showed a boat conformation for the dihydropyrimidine ring and specific intermolecular interactions, such as C-H…O and π…π interactions .
Chemical Reactions Analysis
Pyrimidinedione derivatives can undergo various chemical reactions, including bromination, which introduces bromo substituents into the molecule . The bromination can occur at different positions of the pyrimidinedione ring, leading to mono-bromo or dibromo derivatives with potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinedione derivatives, such as solubility, are important for their biological activity and therapeutic index. For instance, the non-cytotoxic nature of these compounds at high concentrations in aqueous solutions is a desirable property for potential antiviral drugs . Additionally, the crystal structure analysis provides insights into the density and molecular geometry, which are crucial for understanding the compound's interactions with biological targets .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPISPCRFQVXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143421 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
CAS RN |
1006-24-2 | |
Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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